An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trihydroxybenzoic Acid Monohydrate
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trihydroxybenzoic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound of significant interest in various scientific fields, including medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of its monohydrate form (C₇H₈O₆). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development. The guide details the physicochemical properties, spectral data, and relevant experimental protocols. Furthermore, it visualizes a key biological signaling pathway and experimental workflows using the DOT language for Graphviz.
Physicochemical Properties
2,4,6-Trihydroxybenzoic acid monohydrate is a light beige crystalline powder.[3] The presence of multiple hydroxyl groups and a carboxylic acid moiety on the benzene ring confers distinct chemical characteristics.[2] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₇H₈O₆ | [4][5] |
| Molecular Weight | 188.13 g/mol | [4][5] |
| CAS Number | 71989-93-0 | [4][5] |
| Melting Point | ~205 °C (with decomposition) | [3] |
| pKa (anhydrous) | 1.68 (at 25°C) | [6] |
| Water Solubility (anhydrous) | 18,680 mg/L (at 25°C) | [6] |
| Solubility | Soluble in water, ethanol, and methanol. Slightly soluble in DMSO. | [1][6] |
Spectral Data
The spectral properties of 2,4,6-Trihydroxybenzoic acid are crucial for its identification and quantification.
NMR Spectroscopy
UV-Vis Spectroscopy
As a phenolic compound, 2,4,6-Trihydroxybenzoic acid exhibits characteristic ultraviolet (UV) absorbance. The UV-Vis spectrum is useful for quantitative analysis, often performed using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[8] For dihydroxybenzoic acid isomers, absorption maxima are observed in the range of 230-400 nm.[9]
Infrared (IR) Spectroscopy
The IR spectrum of 2,4,6-Trihydroxybenzoic acid will show characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.[10]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of 2,4,6-Trihydroxybenzoic acid monohydrate.
Synthesis of 2,4,6-Trihydroxybenzoic Acid from Phloroglucinol
This protocol is adapted from the Kolbe-Schmitt reaction, a common method for the carboxylation of phenols.[11]
Materials:
-
Phloroglucinol
-
Potassium bicarbonate (KHCO₃)
-
Deionized water
-
Dry ice (solid CO₂) or carbon dioxide gas
-
Concentrated hydrochloric acid (HCl)
-
Activated carbon
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In the three-necked round-bottom flask, dissolve phloroglucinol and a molar excess of potassium bicarbonate in deionized water.
-
Carboxylation: While stirring the solution vigorously, introduce a steady stream of carbon dioxide gas or add small pieces of dry ice.
-
Reflux: Heat the mixture to a gentle reflux (100-110 °C) and maintain for 4-6 hours.
-
Work-up: Cool the mixture to room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~1-2).
-
Isolation: Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Purification: Recrystallize the crude product from hot deionized water with a small amount of activated carbon.
Determination of Solubility (Shake-Flask Method)
This is a standard method for determining the solubility of solid compounds in various solvents.[12]
Procedure:
-
Sample Preparation: Add an excess amount of 2,4,6-Trihydroxybenzoic acid monohydrate to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or UV-Vis spectrophotometry.
Biological Activity and Signaling Pathway
2,4,6-Trihydroxybenzoic acid has demonstrated potential as an anti-cancer agent through its interaction with the cell cycle machinery.[6]
Inhibition of Cyclin-Dependent Kinases (CDKs)
In vitro kinase assays have shown that 2,4,6-Trihydroxybenzoic acid can inhibit the activity of key cell cycle regulators, including CDK1, CDK2, and CDK4.[6] This inhibition leads to cell cycle arrest and a reduction in cancer cell proliferation.
Role of the SLC5A8 Transporter
The cellular uptake of 2,4,6-Trihydroxybenzoic acid is facilitated by the solute carrier family 5 member 8 (SLC5A8) transporter.[6] This sodium-coupled monocarboxylate transporter allows the compound to enter the cell and exert its inhibitory effects.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for 2,4,6-Trihydroxybenzoic acid in cancer cells.
Experimental Workflow Diagrams
The following diagrams outline the logical flow of common experimental procedures for characterizing 2,4,6-Trihydroxybenzoic acid monohydrate.
Workflow for Melting Point Determination
Workflow for pKa Determination via Titration
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. parchem.com [parchem.com]
- 4. scbt.com [scbt.com]
- 5. 2,4,6-Trihydroxybenzoic acid monohydrate | C7H8O6 | CID 2723793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2,4,6-Trihydroxybenzoic acid(83-30-7) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 10. 2,4,6-Trihydroxybenzoic acid | C7H6O5 | CID 66520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
